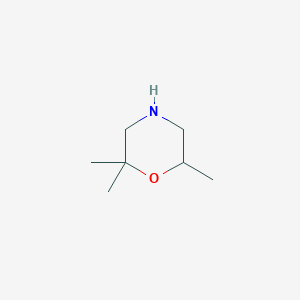

2,2,6-Trimethylmorpholine

Description

Overview of Heterocyclic Compounds in Organic Chemistry

Heterocyclic compounds are a vast and essential class of organic molecules characterized by a cyclic structure containing at least one atom of an element other than carbon within the ring. chemscene.comsorbonne-universite.frcdnsciencepub.com These non-carbon atoms, known as heteroatoms, most commonly include nitrogen, oxygen, and sulfur. chemscene.comsorbonne-universite.fr The presence and type of heteroatom(s) impart unique physicochemical properties and reactivity to the molecule, distinguishing them from their carbocyclic counterparts. chemscene.comsorbonne-universite.fr

The field of heterocyclic chemistry is a cornerstone of organic chemistry, as these compounds are ubiquitous in nature and synthetic science. cdnsciencepub.comsorbonne-universite.frresearchgate.net They form the core structures of many biologically crucial molecules, including nucleic acids (DNA and RNA), a majority of vitamins, and numerous natural products like alkaloids and pigments. cdnsciencepub.com In fact, it is estimated that over half of all known organic compounds are heterocyclic. cdnsciencepub.com

The structural diversity of heterocyclic compounds is immense, ranging from simple five- or six-membered rings to complex, multi-ring fused systems. chemscene.com A key feature of many heterocyclic compounds is aromaticity, where the ring possesses a planar, conjugated system with a specific number of π-electrons, leading to enhanced stability. chemscene.com Their synthetic versatility and profound biological significance make them a central focus of research and development in numerous scientific disciplines. chemscene.comsorbonne-universite.fr Consequently, heterocyclic compounds are fundamental building blocks in the creation of pharmaceuticals, agrochemicals, and advanced materials. chemscene.comvulcanchem.com

The Morpholine (B109124) Scaffold: Structural Features and Research Relevance

Among the diverse array of heterocyclic compounds, morpholine stands out as a particularly important scaffold in medicinal and synthetic chemistry. acs.orggoogle.com Morpholine, or tetrahydro-1,4-oxazine, is a six-membered saturated heterocycle containing both an amine (nitrogen) and an ether (oxygen) functional group at the 1- and 4-positions, respectively.

Structural Features: The morpholine ring typically adopts a stable chair conformation, similar to cyclohexane. The presence of the oxygen atom has a significant electronic influence, primarily through its negative inductive effect, which reduces the basicity of the nitrogen atom compared to analogous piperidines (pKa of morpholine is approximately 8.5). acs.org This attenuated basicity is often a desirable trait in drug design, as it can modulate a compound's pharmacokinetic properties. Furthermore, the oxygen atom's lone pair of electrons can act as a weak hydrogen bond acceptor, contributing to interactions with biological targets. acs.org

| Property | Description | Reference |

| Structure | Six-membered saturated ring with one oxygen and one nitrogen atom. | |

| Conformation | Predominantly adopts a chair conformation. | |

| Basicity | Weaker base than piperidine (B6355638) (pKa ≈ 8.5) due to the inductive effect of the oxygen atom. | acs.org |

| Polarity | Polar molecule, soluble in water and many organic solvents. | acs.org |

| H-Bonding | The oxygen atom can act as a hydrogen bond acceptor. | acs.org |

Rationale for Investigation of Alkyl-Substituted Morpholines: The Case of 2,2,6-Trimethylmorpholine

The strategic placement of substituents, particularly simple alkyl groups like methyl groups, onto the morpholine ring can significantly influence the compound's properties and biological activity. sorbonne-universite.fr Alkyl substitution can introduce chirality, modify the molecule's three-dimensional shape (conformation), alter its lipophilicity, and fine-tune its interaction with biological targets. sorbonne-universite.fr This process of structural modification is a fundamental strategy in drug discovery and materials science. For instance, the fungicides fenpropimorph (B1672530) and tridemorph (B114830) are examples of C-substituted morpholines used in agriculture. sorbonne-universite.fr

The investigation into tri-substituted analogues like This compound is driven by the desire to explore chemical space and develop compounds with novel or improved characteristics. The specific placement of three methyl groups at the 2- and 6-positions introduces distinct structural features:

Gem-Dimethyl Group: The two methyl groups at the C-2 position create a sterically hindered environment, which can influence the molecule's reactivity and binding capabilities.

Chirality: The methyl group at the C-6 position makes the molecule chiral, meaning it can exist as two non-superimposable mirror images (enantiomers). The stereochemistry (the specific 3D arrangement of the atoms) can be critical for biological activity, as one enantiomer may be significantly more potent or have a different effect than the other.

Conformational Effects: The methyl groups can influence the preferred chair conformation of the morpholine ring.

Research into compounds like this compound is part of a broader effort to create diverse libraries of substituted morpholines for various applications. sorbonne-universite.fr Synthetic methods have been developed to produce a range of mono-, di-, and trisubstituted morpholines with good control over stereochemistry. sorbonne-universite.fr For example, one reported synthesis of (2R,3S,6S)-2,3,6-trimethylmorpholine, a related compound, was achieved with a 72% yield. sorbonne-universite.fr While direct research findings on this compound itself are not as widespread as for some other analogues, it and its derivatives are included in studies exploring new therapeutic agents and materials. For example, it has been cited as a fragment in quantitative structure-activity relationship (QSAR) models for designing anti-pancreatic cancer agents and as a building block in the synthesis of novel compounds for potential use as YKL-40 inhibitors.

Structure

3D Structure

Properties

IUPAC Name |

2,2,6-trimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-4-8-5-7(2,3)9-6/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUWOWHKASMPNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113889-14-8 | |

| Record name | 2,2,6-trimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,6 Trimethylmorpholine and Its Derivatives

Direct Synthesis Routes to 2,2,6-Trimethylmorpholine

The direct synthesis of the this compound scaffold primarily relies on constructing the heterocyclic ring from acyclic precursors that already contain the requisite carbon framework and heteroatoms. The two main strategic considerations are the formation of the morpholine (B109124) ring itself and the introduction of the three methyl substituents at the correct positions.

Cyclization Reactions for Morpholine Ring Formation

The most established method for forming substituted morpholine rings is the acid-catalyzed cyclization of a dialkanolamine. This approach is widely used for the industrial synthesis of related compounds like 2,6-dimethylmorpholine (B58159).

Dehydrative Cyclization of Substituted Dialkanolamines: A common industrial route for synthesizing 2,6-dimethylmorpholine involves the cyclization of diisopropanolamine (B56660) (1,1'-iminobispropan-2-ol) in the presence of a strong acid, such as sulfuric acid. google.comgoogle.com This reaction proceeds through the protonation of the hydroxyl groups, followed by intramolecular nucleophilic attack by the other hydroxyl group, eliminating water to form the morpholine ring.

For the synthesis of this compound, a logically analogous precursor would be required, such as 1-((2-hydroxy-1,1-dimethylethyl)amino)propan-2-ol. The synthesis of this specific precursor would be a critical first step. The subsequent cyclization would be expected to proceed under similar acidic, dehydrating conditions. The general reaction is outlined below:

| Precursor | Conditions | Product |

| Diisopropanolamine | H₂SO₄, Heat | 2,6-Dimethylmorpholine |

| Substituted Amino Alcohol | Acid Catalyst, Heat | Substituted Morpholine |

Modern Cyclization Strategies: While the acid-catalyzed dehydration is a robust method, other modern synthetic techniques offer alternative pathways that can provide better control over stereochemistry and functional group tolerance. organic-chemistry.org These methods often involve the formation of one C-O and one C-N bond in a sequential or concerted manner.

Reductive Etherification: A general strategy for the stereoselective synthesis of C-substituted morpholines involves an intramolecular reductive etherification reaction. acs.org This would entail preparing a precursor containing both a ketone and an alcohol, which upon reduction, cyclizes to form the morpholine C-O bond.

Palladium-Catalyzed Carboamination: This method allows for the synthesis of disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step is a Pd-catalyzed reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide to form the heterocyclic ring.

Multicomponent Reactions (MCR): A versatile de novo synthesis of the morpholine ring can be achieved using an Ugi multicomponent reaction followed by an intramolecular SN2 cyclization. nih.govacs.org This approach allows for the assembly of highly substituted morpholines from simple, readily available building blocks. nih.gov

Alkylation Strategies for Methyl Group Introduction

The introduction of the three methyl groups is most strategically accomplished by incorporating them into the acyclic precursor prior to the cyclization step. Direct C-alkylation of a pre-formed morpholine ring is challenging and generally not a preferred synthetic route for this substitution pattern.

Incorporation via Precursor Synthesis: The synthesis of this compound would logically start from precursors that already contain the gem-dimethyl and the single methyl groups. For instance, the synthesis could begin with 2-amino-2-methyl-1-propanol, which provides the C2 gem-dimethyl moiety, and then build the rest of the molecule before the final ring-closing step.

N-Alkylation: While C-alkylation is difficult, N-alkylation of a secondary amine is a fundamental and high-yielding reaction. libretexts.org If a C-substituted morpholine with a free N-H group is synthesized, the nitrogen can be readily functionalized. N-methylation, for example, can be achieved using various reagents. asianpubs.org

| Reagent | Description |

| Methyl Halides (e.g., CH₃I) | A classic method, though it generates salt byproducts and uses toxic reagents. asianpubs.org |

| Dimethyl Carbonate (DMC) | A "green" methylating agent that is less toxic and produces benign byproducts. asianpubs.org |

| Methanol (B129727) with Catalyst | N-methylation can be performed with methanol over catalysts like CuO–NiO/γ–Al₂O₃. researchgate.netresearchgate.net |

Synthesis of Advanced this compound Derivatives

Once the this compound core is obtained, it serves as a scaffold for further chemical modification, particularly at the nitrogen atom, to create a variety of advanced derivatives.

Approaches to this compound-4-carbonyl Chloride

The synthesis of an N-carbonyl chloride derivative transforms the secondary amine into a reactive intermediate, a carbamoyl (B1232498) chloride, which is useful for creating ureas, carbamates, and other derivatives. The standard method for this transformation is the reaction of the amine with phosgene (B1210022) or a phosgene equivalent. google.com

Reaction with Phosgene Equivalents: The reaction of a secondary amine like this compound with phosgene (COCl₂) or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), yields the corresponding N-carbonyl chloride. chemicalbook.comnih.gov The reaction is typically performed in an inert solvent. Often, the amine is first converted to its hydrochloride salt to prevent side reactions and to facilitate handling. google.comchemicalbook.com Alternatively, a non-nucleophilic base like triethylamine (B128534) may be used to scavenge the HCl produced during the reaction. chemicalbook.com

A typical procedure involves treating the morpholine derivative with triphosgene in a solvent like dichloromethane (B109758) or toluene. chemicalbook.comgoogle.com

| Reagent | Role | Typical Conditions |

| Phosgene (COCl₂) | Carbonyl source | Inert solvent (e.g., toluene), 50-150°C. google.com |

| Triphosgene | Safer solid phosgene equivalent | Inert solvent (e.g., CH₂Cl₂), often with a base (e.g., Et₃N) or from the HCl salt. chemicalbook.comgoogle.com |

Stereoselective Synthesis of Chiral this compound Analogues

The this compound structure possesses a stereocenter at the C6 position (and potentially at C2 if the methyl groups were different). Therefore, its synthesis without chiral control results in a racemic mixture. Stereoselective synthesis is crucial for applications where a single enantiomer is required, such as in pharmaceuticals. nih.gov

Several strategies can be employed to achieve stereoselectivity:

Use of Chiral Starting Materials: The most direct approach is to begin the synthesis with an enantiomerically pure building block. nih.gov For instance, using an optically pure amino alcohol precursor will transfer that chirality to the final morpholine product.

Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity during the synthesis. A notable example is the asymmetric hydrogenation of unsaturated morpholine precursors. Using a chiral rhodium-bisphosphine catalyst, for instance, can hydrogenate a double bond to create a stereocenter with high enantiomeric excess (up to 99% ee). rsc.orgsemanticscholar.org

Diastereoselective Cyclization: If the precursor molecule already contains one or more stereocenters, these can direct the stereochemical outcome of the ring-forming reaction. Methods like copper-promoted oxyamination or reductive etherification can exhibit high levels of diastereoselectivity, leading to the preferential formation of one diastereomer. acs.orgnih.gov

N-Substitution Strategies in this compound Chemistry

The secondary amine (N-H) group in this compound is a versatile handle for a wide range of chemical modifications. researchgate.net This allows for the synthesis of a large library of derivatives with diverse properties.

Common N-Substitution Reactions:

N-Alkylation: As previously mentioned, this involves the reaction with alkylating agents like alkyl halides or the use of reductive amination with aldehydes or ketones. libretexts.orgresearchgate.net

N-Acylation: The reaction with acylating agents such as acid chlorides or anhydrides yields N-acylmorpholines (amides). The formation of the N-carbonyl chloride is a specific example of this reactivity.

N-Arylation: The formation of an N-aryl bond can be accomplished using modern cross-coupling methods, most notably the Buchwald-Hartwig amination, which couples the amine with an aryl halide in the presence of a palladium catalyst.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base produces N-sulfonylmorpholines (sulfonamides).

These N-substitution strategies are fundamental reactions for secondary amines and are broadly applicable to the this compound scaffold, enabling its incorporation into more complex molecular architectures. nih.govnih.gov

Solid-Phase Synthesis Techniques for Trimethylmorpholine Derivatives

The application of solid-phase synthesis (SPS) offers a powerful and efficient platform for the generation of libraries of morpholine derivatives, enabling high-throughput synthesis and purification. While specific literature detailing the solid-phase synthesis of this compound derivatives is not extensively available, established principles of solid-phase organic synthesis (SPOS) for related heterocyclic scaffolds can be adapted to construct these target molecules. This approach facilitates the systematic modification of the morpholine core to produce a diverse range of derivatives for screening and lead optimization.

The general strategy involves anchoring a suitable building block to a solid support, such as a polymer resin, followed by sequential chemical transformations to construct and functionalize the morpholine ring. The final products are then cleaved from the resin and purified. Key advantages of this technique include the simplification of workup procedures, as excess reagents and soluble byproducts are removed by simple filtration, and the potential for automation.

A plausible solid-phase route to this compound derivatives can be conceptualized starting from an appropriately substituted amino alcohol precursor. For instance, an N-protected amino alcohol bearing the necessary methyl substitutions can be immobilized on a resin. Subsequent deprotection and reaction with a suitable electrophile, followed by an intramolecular cyclization, would yield the resin-bound trimethylmorpholine core. Diversification can be achieved by introducing various substituents on the morpholine nitrogen prior to cleavage from the solid support.

The selection of the solid support, linker, and protecting groups is crucial for a successful synthesis. Resins such as Wang resin or 2-chlorotrityl chloride resin are commonly employed, offering stability to a range of reaction conditions and allowing for cleavage under acidic conditions, typically with trifluoroacetic acid (TFA). The use of orthogonal protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, allows for selective deprotection and functionalization at different stages of the synthesis.

Below is a representative data table outlining a potential solid-phase synthesis scheme for a library of N-substituted this compound derivatives. This hypothetical route is based on well-established solid-phase reactions and methodologies for constructing similar heterocyclic systems.

| Step | Reaction | Reagents and Conditions | Intermediate Structure on Solid Support |

|---|---|---|---|

| 1 | Immobilization | N-Fmoc-3-amino-2-methylbutan-2-ol, 2-Chlorotrityl chloride resin, DIPEA, DCM, rt, 12h |  |

| 2 | Fmoc Deprotection | 20% Piperidine (B6355638) in DMF, rt, 30 min |  |

| 3 | Reductive Amination | 2-Hydroxy-2-methylpropanal, NaBH(OAc)₃, DCE, rt, 24h |  |

| 4 | Intramolecular Cyclization (Mitsunobu) | PPh₃, DIAD, THF, 0 °C to rt, 18h |  |

| 5 | N-Functionalization (Library Generation) | R-COCl (Acyl Chlorides) or R-SO₂Cl (Sulfonyl Chlorides), DIPEA, DCM, rt, 12h |  |

| 6 | Cleavage | TFA/TIS/H₂O (95:2.5:2.5), rt, 2h | Final Product in Solution (e.g., N-Acyl-2,2,6-trimethylmorpholine) |

Detailed Research Findings:

The outlined synthetic pathway leverages several robust and well-documented reactions adapted for solid-phase synthesis.

Step 1: Immobilization: The starting amino alcohol, which contains the precursors to the C5, C6, and N atoms of the morpholine ring, is anchored to the 2-chlorotrityl chloride resin. This acid-sensitive resin is ideal as it allows for the final product to be cleaved under mild acidic conditions, preserving many acid-sensitive functional groups that might be present in the 'R' group introduced in Step 5.

Step 2: Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the secondary amine using a solution of piperidine in an organic solvent like dimethylformamide (DMF). This is a standard deprotection step in solid-phase peptide synthesis and related chemistries.

Step 3: Reductive Amination: The newly freed secondary amine is reacted with 2-hydroxy-2-methylpropanal. This aldehyde contains the carbon atoms that will become C2 and C3 of the morpholine ring, including the gem-dimethyl group at the C2 position. The reaction proceeds via an iminium intermediate which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride.

Step 4: Ring Closure: The key morpholine ring is formed via an intramolecular Mitsunobu reaction. In this step, the two hydroxyl groups of the resin-bound intermediate are coupled, with one acting as a nucleophile and the other being converted into a good leaving group by the Mitsunobu reagents (triphenylphosphine and diisopropyl azodicarboxylate). This cyclization step is critical for forming the heterocyclic scaffold.

Step 5: Diversification: With the core this compound scaffold assembled on the resin, the morpholine nitrogen can be functionalized. This step is where the diversity of the library is generated. By splitting the resin into multiple portions and reacting each portion with a different acyl chloride, sulfonyl chloride, or other electrophile, a wide array of derivatives can be synthesized in parallel.

Step 6: Cleavage: The final derivatives are cleaved from the solid support using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA). Scavengers such as triisopropylsilane (B1312306) (TIS) are often included to quench reactive cations that are formed during the cleavage process, thereby preventing side reactions and degradation of the desired product.

This solid-phase approach represents a highly efficient methodology for the synthesis of libraries of this compound derivatives. The modular nature of the synthesis allows for the introduction of diversity at the final step, making it a valuable tool in medicinal chemistry and drug discovery for the exploration of structure-activity relationships.

Reaction Mechanisms and Reactivity of 2,2,6 Trimethylmorpholine Systems

Fundamental Reactivity Patterns of the Morpholine (B109124) Nitrogen

The nitrogen atom in the 2,2,6-trimethylmorpholine ring is the primary center of reactivity, functioning as a Lewis base by donating its lone pair of electrons. masterorganicchemistry.com The interplay between its inherent basicity and the steric environment dictates its role in chemical reactions.

Basicity and nucleophilicity are related but distinct chemical properties, both stemming from the availability of the nitrogen's lone pair. masterorganicchemistry.comreddit.com Basicity is a thermodynamic measure of a molecule's ability to accept a proton (H+), quantified by the pKa of its conjugate acid. masterorganicchemistry.com Nucleophilicity, in contrast, is a kinetic measure of the rate at which a molecule donates its electron pair to an electrophilic atom, typically carbon. reddit.commasterorganicchemistry.com

For many amines, stronger basicity often correlates with stronger nucleophilicity. However, this relationship is heavily influenced by factors such as steric hindrance and solvent effects. masterorganicchemistry.comscribd.com In the case of this compound, the nitrogen atom is a reasonably strong base due to the electron-donating inductive effect of the three methyl groups, which increases the electron density on the nitrogen. However, its effectiveness as a nucleophile is significantly diminished by steric factors.

| Property | Definition | Governing Factors | Relevance to this compound |

|---|---|---|---|

| Basicity | Thermodynamic ability to accept a proton (H⁺). masterorganicchemistry.com | Electron density, inductive effects, resonance, hybridization. | Enhanced by electron-donating methyl groups. Expected to be a moderately strong base. |

| Nucleophilicity | Kinetic measure of the rate of attack on an electrophilic center (e.g., carbon). masterorganicchemistry.com | Basicity, solvent, polarizability, and critically, steric hindrance. masterorganicchemistry.comlibretexts.org | Severely diminished by the steric bulk of the three methyl groups surrounding the nitrogen atom. |

Steric hindrance is the most dominant factor controlling the reactivity of this compound. wikipedia.org The term refers to the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.orgyoutube.com The two methyl groups at the C-2 position (gem-dimethyl groups) and the one at the C-6 position effectively shield the nitrogen atom.

This steric congestion creates a significant barrier for the nitrogen to approach and attack a sterically demanding electrophilic center, such as a carbonyl carbon. nih.gov While the nitrogen can still readily accept a small proton (H+), making it an effective "hindered base," its ability to participate in reactions requiring the formation of a new bond to a larger atom is greatly reduced. nih.govrsc.org This phenomenon is why sterically hindered amines are often used in organic synthesis to selectively deprotonate a substrate without engaging in unwanted nucleophilic side reactions. wikipedia.org The bulky nature of the substituents makes the transition state for nucleophilic attack energetically unfavorable compared to that of less substituted amines. nih.govnih.gov

Reaction Pathways Involving this compound as a Reagent

The unique combination of moderate basicity and low nucleophilicity defines the reaction pathways available to this compound.

Reactions between amines and carbonyl chlorides (acyl chlorides) are classic examples of nucleophilic acyl substitution. chemistrysteps.com The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. This is typically followed by the elimination of a chloride ion to form an amide. libretexts.orglibretexts.org

The mechanism proceeds via a two-stage addition-elimination pathway:

Nucleophilic Addition: The nitrogen atom of the amine attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. nih.gov

Elimination: The carbonyl double bond reforms, expelling the chloride ion as a leaving group. A second molecule of the amine or another base then removes the proton from the nitrogen to yield the final, neutral amide product and an ammonium (B1175870) salt. libretexts.org

In the case of this compound, this reaction is significantly slower compared to reactions with unhindered secondary amines like morpholine. The steric bulk of the trimethyl groups impedes the initial nucleophilic attack on the carbonyl carbon. rsc.orgincatt.nl While the reaction can still occur, it may require more forcing conditions (e.g., higher temperatures) due to the higher activation energy associated with the sterically hindered transition state.

The nitrogen atom of this compound can be oxidized to form the corresponding N-oxide, this compound N-oxide. Amine N-oxides are compounds containing the R₃N⁺-O⁻ functional group. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids.

These N-oxides are valuable reagents in their own right. For instance, the structurally related N-methylmorpholine N-oxide (NMO) is widely used as a co-oxidant in various reactions, such as the dihydroxylation of alkenes with osmium tetroxide and oxidations with tetrapropylammonium (B79313) perruthenate (TPAP). researchgate.netorganic-chemistry.orgwikipedia.org In these catalytic cycles, the N-oxide re-oxidizes the reduced metal catalyst, allowing it to be used in catalytic rather than stoichiometric amounts. wikipedia.org It is expected that this compound N-oxide would exhibit similar reactivity, serving as an oxidant in chemical synthesis.

This section primarily refers to the reduction of derivatives of this compound, such as its N-oxide, back to the parent amine. The N-oxide functional group can be readily reduced to regenerate the tertiary amine. This deoxygenation can be accomplished using various reducing agents. Common methods for the reduction of amine N-oxides include catalytic hydrogenation (e.g., using H₂ and a metal catalyst like palladium or platinum) or treatment with phosphorus-based reagents like triphenylphosphine (B44618) (PPh₃).

The reaction with triphenylphosphine, for example, proceeds via the nucleophilic attack of the phosphine (B1218219) on the oxygen atom of the N-oxide. This results in the formation of the parent amine (this compound) and triphenylphosphine oxide (Ph₃P=O), a thermodynamically very stable compound that drives the reaction to completion.

Mechanistic Insights in Derivatization Reactions

Derivatization reactions of this compound primarily involve the nitrogen atom, which acts as a nucleophile. However, the significant steric hindrance imposed by the two methyl groups at the C2 position and one at the C6 position plays a critical role in modulating its reactivity compared to less substituted morpholines. Key derivatization reactions include N-alkylation (quaternization) and N-acylation.

N-Alkylation and Quaternization Mechanisms

The reaction of this compound with alkyl halides to form quaternary morpholinium salts is a classic example of an SN2 reaction. The nitrogen atom's lone pair attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.

A critical mechanistic aspect of this quaternization is the stereochemical course of the reaction. For substituted morpholines existing in a preferred chair conformation, the incoming alkyl group can approach from either the axial or equatorial face of the nitrogen atom. Studies on sterically hindered morpholine derivatives, such as various methyl and phenyl substituted morpholines, have provided significant insights into this process. Research utilizing 13C NMR spectroscopy with deuteriomethyl iodide as a labeling agent has demonstrated a preferred axial attack for the quaternization of nitrogen in these systems. cdnsciencepub.com This preference is attributed to the steric interactions that would arise from an equatorial approach, particularly with existing substituents on the ring. In the case of this compound, the bulky gem-dimethyl groups at C2 and the methyl group at C6 would create substantial steric hindrance to an incoming electrophile, influencing the trajectory of attack.

The general mechanism for the N-alkylation of this compound can be depicted as follows:

Reaction Scheme:

2,2,6-TrimethylmorpholineAlkyl HalideN-Alkyl-2,2,6-trimethylmorpholinium Halide

The rate and success of this reaction are highly dependent on the nature of the alkyl halide (R-X). Less sterically demanding alkyl halides, such as methyl iodide or ethyl bromide, are expected to react more readily than bulkier ones like tert-butyl bromide, where steric hindrance from both the nucleophile and the electrophile would significantly impede the reaction.

Interactive Data Table: Factors Influencing N-Alkylation of Hindered Morpholines

| Factor | Influence on Reaction Rate | Mechanistic Implication |

| Steric Bulk of Alkyl Halide | Primary > Secondary >> Tertiary | Increased steric hindrance at the electrophilic carbon slows the SN2 reaction. |

| Nature of Leaving Group | I > Br > Cl > F | Weaker carbon-halogen bonds lead to a faster displacement of the leaving group. |

| Solvent Polarity | Polar aprotic solvents are generally preferred | Stabilizes the transition state and solvates the leaving group. |

| Temperature | Increased temperature generally increases the rate | Provides the necessary activation energy to overcome the steric barrier. |

N-Acylation Mechanisms

The N-acylation of this compound with acylating agents such as acyl chlorides or acid anhydrides proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride or carboxylate) to yield the N-acyl-2,2,6-trimethylmorpholine derivative.

The steric hindrance around the nitrogen in this compound is a major determinant of the reaction's feasibility. The bulky methyl groups can significantly slow down or even prevent the reaction with sterically demanding acylating agents. In many cases, the use of more reactive acylating agents or the addition of a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl) is necessary to drive the reaction to completion.

Reaction Scheme:

2,2,6-TrimethylmorpholineAcyl ChlorideN-Acyl-2,2,6-trimethylmorpholine

A study on the N-acetylation of various amines in a continuous-flow system using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst showed that even secondary amines like morpholine can be acetylated with quantitative yields. nih.gov While this study did not specifically include this compound, it highlights an alternative, milder method for N-acylation that could potentially be applied to sterically hindered amines.

The mechanism of N-acylation is also influenced by the electronic nature of the acylating agent. Electron-withdrawing groups on the acylating agent increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hindered nitrogen of this compound.

Interactive Data Table: Reactivity of Acylating Agents with Hindered Amines

| Acylating Agent | General Reactivity | Mechanistic Considerations for this compound |

| Acyl Chloride | High | Highly electrophilic carbonyl carbon can overcome some steric hindrance. Reaction often requires a base to neutralize the HCl byproduct. |

| Acid Anhydride | Moderate | Less reactive than acyl chlorides. May require higher temperatures or longer reaction times. |

| Carboxylic Acid | Low | Requires a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid for nucleophilic attack. |

| Ester | Very Low | Generally not reactive enough for acylation of sterically hindered amines like this compound without specific catalysis. |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon and proton environments within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and chemical environment of molecules. For 2,2,6-trimethylmorpholine, ¹H NMR, ¹³C NMR, and two-dimensional NMR methods are essential for unambiguous structural assignment. researchgate.netnih.gov

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. In this compound, several distinct signals would be expected.

The protons of the two methyl groups at the C2 position are chemically equivalent and would appear as a single, sharp singlet, integrating to six protons. The methyl group at the C6 position is in a different chemical environment and would produce a separate doublet, integrating to three protons, due to coupling with the adjacent proton at C6.

The methylene (B1212753) protons at C3 and C5, and the methine proton at C6, are part of the morpholine (B109124) ring and would exhibit more complex splitting patterns due to spin-spin coupling. The protons on the carbon adjacent to the oxygen (C5) would be expected to appear at a lower field (deshielded) compared to the protons on the carbon adjacent to the nitrogen (C3). oregonstate.educhemistrysteps.com The N-H proton of the morpholine ring would likely appear as a broad singlet, and its chemical shift could be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| C2-(CH₃)₂ | ~1.1-1.3 | Singlet (s) | 6H |

| C6-CH₃ | ~1.0-1.2 | Doublet (d) | 3H |

| C3-H₂ | ~2.5-2.9 | Multiplet (m) | 2H |

| C5-H₂ | ~3.5-3.9 | Multiplet (m) | 2H |

| C6-H | ~2.8-3.2 | Multiplet (m) | 1H |

| N-H | Variable (broad) | Singlet (s) | 1H |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and chemical environment. For this compound, six distinct carbon signals are expected, as the two methyl groups at C2 are equivalent due to symmetry.

The quaternary carbon at C2 would appear as a single peak. The carbons bonded to the electronegative oxygen (C5) and nitrogen (C3, C6) atoms would be deshielded and thus appear at a lower field compared to the methyl carbons. udel.educhemistrysteps.comchemguide.co.uk The three methyl carbons would appear at the highest field (most shielded).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~70-75 |

| C3 | ~45-50 |

| C5 | ~65-70 |

| C6 | ~50-55 |

| C2-(CH₃)₂ | ~25-30 |

| C6-CH₃ | ~20-25 |

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between the proton at C6 and the protons of its attached methyl group, as well as the adjacent methylene protons at C5. Correlations would also be seen between the methylene protons at C3 and C5 via the N-H proton, and potentially between the protons on C3 and C5 themselves if long-range coupling occurs. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. libretexts.orgcolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, the protons of the methyl groups at C2 would show a correlation to the quaternary C2 carbon and the C3 carbon. The proton of the methyl group at C6 would show correlations to the C6 and C5 carbons. These correlations would definitively confirm the substitution pattern of the morpholine ring. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its structural components.

Key expected absorptions include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine. This peak is often broad.

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the stretching vibrations of the methyl and methylene groups. researchgate.net

C-O Stretch: A strong, distinct band in the 1050-1150 cm⁻¹ region, indicative of the C-O-C ether linkage within the morpholine ring.

C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ region.

N-H Bend: A moderate absorption around 1590-1650 cm⁻¹.

C-H Bend: Absorptions in the 1350-1470 cm⁻¹ region corresponding to the bending vibrations of the methyl and methylene groups.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Moderate, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| N-H Bend | 1590 - 1650 | Moderate |

| C-H Bend | 1350 - 1470 | Moderate |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

| C-N Stretch | 1020 - 1250 | Moderate |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound (C₇H₁₅NO, Molecular Weight: 129.20 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 129. The fragmentation pattern would be characteristic of the structure. Key fragmentation pathways for cyclic amines and ethers often involve alpha-cleavage, which is the breaking of a bond adjacent to the heteroatom. chemguide.co.ukmiamioh.edu

A prominent fragment would likely result from the loss of a methyl group (CH₃•) from the C2 or C6 position, leading to a peak at m/z = 114 (M-15). Another significant fragmentation could be the loss of an ethyl group via cleavage of the C2-C3 bond and a methyl group, or ring-opening followed by rearrangement, which could lead to various smaller fragment ions. The mass spectra of the related compound, 2,6-dimethylmorpholine (B58159), show significant peaks corresponding to the loss of a methyl group and subsequent ring fragmentation. massbank.eumassbank.eu

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. thermofisher.comnih.gov For this compound, HR-MS would confirm the elemental composition as C₇H₁₅NO by measuring the exact mass of the molecular ion to several decimal places (calculated exact mass: 129.11536). This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Context

No specific UV-Vis absorption data for this compound could be located in the reviewed literature. As a saturated heterocyclic compound, it is expected to lack significant chromophores that absorb in the typical UV-Vis range (200-800 nm). Any absorption would likely occur in the far UV region (<200 nm), attributable to n→σ* transitions of the nitrogen and oxygen heteroatoms. Without experimental data, further analysis of its electronic transitions is not possible.

Chromatographic Methods for Purity and Structural Confirmation

Detailed chromatographic methods specifically developed for the analysis of this compound are not described in the available literature.

High-Performance Liquid Chromatography (HPLC) coupled with Detection Systems (UV, DAD, MS)

Specific HPLC methods, including column types, mobile phases, and detector settings for the analysis of this compound, have not been published. Due to its lack of a strong UV chromophore, detection would likely require methods other than standard UV detection, such as mass spectrometry (MS) or evaporative light scattering detection (ELSD).

Elemental Analysis for Compositional Verification

While elemental analysis is a standard technique for confirming the empirical formula of a synthesized compound, no published studies were found that report the specific elemental analysis results for this compound. The theoretical elemental composition can be calculated from its molecular formula, C₇H₁₅NO.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 65.07 |

| Hydrogen | H | 1.008 | 11.70 |

| Nitrogen | N | 14.01 | 10.84 |

| Oxygen | O | 16.00 | 12.39 |

Note: This table represents theoretical values and is not based on experimental findings from the literature.

X-ray Crystallography for Solid-State Structural Analysis

There is no evidence in the scientific literature of this compound having been successfully crystallized and analyzed by single-crystal X-ray diffraction. Consequently, no data regarding its crystal system, space group, unit cell dimensions, or solid-state conformation is available. Such analysis would provide definitive proof of its three-dimensional structure and intermolecular interactions in the solid state.

Conformational Analysis and Computational Chemistry Studies

Conformational Landscape of the Trimethylmorpholine Ring System

The six-membered morpholine (B109124) ring is not planar. Much like cyclohexane, it adopts puckered conformations to alleviate internal strain. The presence of three methyl substituents on the 2,2,6-trimethylmorpholine ring introduces significant steric factors that govern the stability of these conformations.

The most stable conformation for a six-membered ring is typically the chair conformation , which effectively minimizes both angle strain and torsional strain. libretexts.orgdavuniversity.org In this arrangement, all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all substituents on adjacent carbons are staggered, avoiding eclipsing interactions. davuniversity.org

For this compound, two primary chair conformations can be envisioned, which can interconvert via a process known as a ring flip. In one chair form, the C-6 methyl group is in an axial position, pointing perpendicular to the general plane of the ring. In the other, it is in an equatorial position, pointing away from the ring's periphery. The gem-dimethyl group at the C-2 position will have one methyl group in an axial position and one in an equatorial position in any given chair conformation.

Other, less stable conformations include the boat and twist-boat conformations. The boat conformation is significantly higher in energy due to unfavorable steric interactions between the "flagpole" hydrogens (or in this case, a methyl group and a hydrogen) and torsional strain from four pairs of eclipsed C-H bonds. libretexts.orgyoutube.com The twist-boat conformation is a slightly more stable intermediate between the chair and boat forms but remains considerably less stable than the chair form. davuniversity.org Consequently, the chair conformation is the overwhelmingly predominant structure at room temperature.

Ring inversion, or a "chair flip," is the process by which one chair conformation converts into the other. lumenlearning.com During this process, all axial positions become equatorial, and all equatorial positions become axial. This inversion is not a simple rotation but a complex process that proceeds through higher-energy intermediates, including the half-chair and the twist-boat conformations. libretexts.org The energy barrier for this process is determined by the stability of these transition states.

Pseudorotation is a concept more commonly associated with five-membered rings, describing a continuous interconversion between various twisted and envelope conformations without passing through a high-energy planar state. wikipedia.org For six-membered rings like morpholine, the dominant dynamic process is the distinct chair-to-chair ring inversion rather than a fluid pseudorotational pathway.

The conformational equilibrium of this compound is dictated by the steric demands of the three methyl groups. Substituents in the axial position experience unfavorable steric interactions with other axial atoms or groups on the same side of the ring. These interactions, known as 1,3-diaxial interactions , are a significant source of strain. youtube.comyoutube.comlibretexts.org

Because larger substituents create more steric crowding, they preferentially occupy the more spacious equatorial positions. lumenlearning.comlibretexts.org In this compound, the C-6 methyl group will strongly favor the equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens at C-4 and the axial methyl group at C-2.

The gem-dimethyl group at C-2 presents a unique situation. In a chair conformation, one of these methyl groups must be axial and the other equatorial. The axial C-2 methyl group will experience 1,3-diaxial strain with the axial hydrogen on C-4 and the axial hydrogen on C-6 (if the C-6 methyl is equatorial). This inherent strain is a key feature of the molecule's conformational profile. The preference of the C-6 methyl group for the equatorial position is therefore reinforced to avoid an even more unstable diaxial interaction with the C-2 methyl group. This leads to a strong energetic preference for the chair conformer where the C-6 methyl group is equatorial.

| Substituent | A-Value (kcal/mol) | Reference System |

|---|---|---|

| -H | 0.0 | Cyclohexane |

| -CH₃ | 1.7 | Methylcyclohexane |

| -C₂H₅ | 1.8 | Ethylcyclohexane |

| -C(CH₃)₃ | >5.0 | tert-Butylcyclohexane |

Data in the table is for the analogous cyclohexane system to illustrate the energetic cost of placing substituents in the axial position. libretexts.org

The stability of any conformation is determined by the sum of all intramolecular interactions and strains.

Angular Strain : This occurs when bond angles deviate from their ideal values. In the chair conformation of the morpholine ring, the angles are near the ideal sp³ tetrahedral angle of 109.5°, minimizing this strain. davuniversity.org

Torsional Strain : This arises from the eclipsing of bonds on adjacent atoms. The chair conformation places all substituents in a staggered arrangement, which eliminates torsional strain. libretexts.org The boat conformation, in contrast, suffers from significant torsional strain due to eclipsed bonds. libretexts.org

Transannular Interactions : These are steric repulsions between atoms across the ring that are not directly bonded. fiveable.mewikipedia.orgassignmentpoint.com The most significant of these in the context of this compound are the 1,3-diaxial interactions discussed previously. In a boat conformation, the interaction between the flagpole substituents is a severe form of transannular strain. libretexts.org The gem-dimethyl group at the C-2 position introduces what is known as the Thorpe-Ingold or gem-dimethyl effect, which can influence ring-closing reactions and slightly alter bond angles to relieve strain. tminehan.com

Theoretical Computational Methodologies

Computational chemistry provides powerful tools for investigating the structures, energies, and dynamic properties of molecules like this compound, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is particularly effective for calculating optimized molecular geometries and the relative energies of different conformers.

A typical DFT study of this compound involves several steps:

Geometry Optimization : An initial guess of the molecular structure (e.g., a chair or boat conformer) is subjected to an optimization algorithm. The algorithm systematically alters the atomic coordinates to find the arrangement with the lowest possible energy, which corresponds to the most stable geometry for that conformer. nih.govmdpi.com This process is repeated for all potential conformers.

Energy Profile Calculation : To map the ring inversion pathway, calculations can be performed where a specific dihedral angle is systematically changed in steps. At each step, the rest of the molecule's geometry is optimized. This process, known as a potential energy surface (PES) scan, generates an energy profile that reveals the energy barriers between conformers and identifies the transition state structures. researchgate.netresearchgate.net

Frequency Analysis : After optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). researchgate.net

A common and reliable combination of methods for such calculations is the B3LYP functional with a 6-31G * (also denoted as 6-31G(d)) basis set. researchgate.netinpressco.com The B3LYP functional is a hybrid functional that includes a portion of exact exchange from Hartree-Fock theory, which often provides a good balance of accuracy and computational cost for organic molecules. scirp.org The 6-31G* basis set is a Pople-style basis set that provides a flexible description of the electron distribution, including polarization functions (the '*') to accurately model non-spherical electron densities in bonds.

| Component | Example | Description |

|---|---|---|

| Functional | B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Widely used for its general accuracy in thermochemistry and geometry optimization. inpressco.com |

| Basis Set | 6-31G | A split-valence basis set where core orbitals are described by a single function and valence orbitals by two. The '' indicates the addition of d-type polarization functions on heavy (non-hydrogen) atoms to improve the description of bonding. |

Extensive searches of scientific literature databases did not yield specific studies focusing on the ab initio molecular dynamics simulations or quantum-chemical approaches to determine the conformational energies of this compound. While computational chemistry is a powerful tool for analyzing the structure and energetics of molecules, it appears that this particular substituted morpholine has not been the subject of detailed public research in these specific areas.

General conformational analysis of the morpholine ring, a saturated six-membered heterocycle, is well-documented. The ring typically adopts a chair conformation to minimize steric and torsional strain. For substituted morpholines, the preferred orientation of the substituents (axial vs. equatorial) is governed by a complex interplay of steric hindrance, electronic effects, and potential intramolecular interactions.

However, without specific computational studies, any detailed discussion on the following would be purely speculative:

Quantum-Chemical Approaches to Conformational Energies:These methods, such as Density Functional Theory (DFT) or higher-level ab initio calculations, are used to compute the relative energies of different conformers (e.g., chair with equatorial vs. axial substituents, twist-boat conformations). Such calculations would provide quantitative data on the stability of various geometric arrangements of this compound. No specific studies detailing these conformational energies for the target molecule could be located.

Therefore, the creation of data tables and a detailed discussion of research findings as requested is not possible based on the currently available scientific literature.

Applications in Organic Synthesis and Catalysis

2,2,6-Trimethylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.net After guiding the formation of the desired stereoisomer, the auxiliary is removed. The search yielded no studies where this compound or its derivatives were employed for this purpose. Consequently, no information was found regarding:

The principles of its application as a chiral auxiliary.

Specific diastereoselective transformations mediated by its derivatives.

Methods for its recovery and recycling in a synthetic process.

Intermediates in the Synthesis of Complex Organic Molecules

The morpholine (B109124) moiety is a significant structural component in a variety of biologically active molecules. Although direct evidence for the use of this compound as a key intermediate is limited in readily accessible scientific literature, the well-established role of its close analog, cis-2,6-dimethylmorpholine (B33440), provides a strong indication of its potential utility in the development of complex organic molecules.

Utility in Pharmaceutical Intermediate Development

The substituted morpholine ring is a recognized pharmacophore found in numerous approved drugs. A prominent example is the antifungal agent Amorolfine. nih.gov Amorolfine's chemical structure features a cis-2,6-dimethylmorpholine ring, which is crucial for its biological activity. nih.gov The synthesis of Amorolfine involves the coupling of cis-2,6-dimethylmorpholine with a substituted propyl side chain. google.com Given the structural similarity, this compound could potentially be employed in the synthesis of Amorolfine analogs or other novel pharmaceutical candidates. The introduction of an additional methyl group at the 2-position could modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecule, such as its metabolic stability, solubility, and target binding affinity.

Table 1: Amorolfine Synthesis Intermediate

| Intermediate | Final Drug Product | Therapeutic Class |

| cis-2,6-Dimethylmorpholine | Amorolfine | Antifungal |

Contributions to Agrochemical Synthesis

The morpholine scaffold is also integral to the design of modern agrochemicals, particularly fungicides. The systemic fungicide Fenpropimorph (B1672530), used to control a range of fungal diseases in cereals, contains a cis-2,6-dimethylmorpholine core. google.com Synthetic routes to Fenpropimorph utilize cis-2,6-dimethylmorpholine as a key building block, which is alkylated to introduce the pharmacologically active side chain. google.com The structural similarity of this compound suggests its potential as a precursor for the synthesis of novel agrochemical analogs. The altered steric and electronic profile of a this compound-containing fungicide could lead to improved efficacy, a broader spectrum of activity, or enhanced crop safety.

Table 2: Fenpropimorph Synthesis Intermediate

| Intermediate | Final Agrochemical Product | Agrochemical Class |

| cis-2,6-Dimethylmorpholine | Fenpropimorph | Fungicide |

Broader Applications in Fine Chemical Production

The synthesis of pharmaceuticals and agrochemicals are significant sectors within the fine chemical industry. The role of substituted morpholines, such as cis-2,6-dimethylmorpholine, as crucial intermediates in the production of high-value molecules like Amorolfine and Fenpropimorph underscores their importance in fine chemical production. google.comgoogle.com By extension, this compound represents a potentially valuable building block for the synthesis of a diverse range of fine chemicals. Its utility is not necessarily limited to direct analogs of existing drugs and pesticides. The unique substitution pattern of this compound could be leveraged to create novel chemical entities with applications in materials science, as ligands in catalysis, or as chiral auxiliaries in asymmetric synthesis. The development of efficient and scalable synthetic routes to this compound would be a critical step in unlocking its broader potential in the fine chemical industry.

Research Frontiers and Future Directions in 2,2,6 Trimethylmorpholine Chemistry

Development of Novel Synthetic Pathways

The synthesis of substituted morpholines has been an area of active research, with various methods being developed to control stereochemistry and introduce diverse functionalities. researchgate.netorganic-chemistry.org However, the efficient and stereoselective synthesis of 2,2,6-trimethylmorpholine presents unique challenges due to the presence of a quaternary center at the C2 position and a stereocenter at the C6 position.

Current synthetic strategies for substituted morpholines often involve the cyclization of amino alcohols or the modification of existing morpholine (B109124) scaffolds. nih.govchemrxiv.org For this compound, novel pathways could explore asymmetric synthesis methodologies to afford enantiomerically pure forms of the compound. One potential approach involves the use of chiral catalysts in the cyclization step of a suitably substituted amino alcohol precursor. Another avenue lies in the development of enzymatic resolutions or desymmetrization strategies.

Future research in this area will likely focus on developing more atom-economical and environmentally benign synthetic routes. This could involve catalytic C-H activation/functionalization of simpler morpholine precursors or the development of novel multicomponent reactions that assemble the this compound core in a single step with high stereocontrol.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, catalytic nature. | Catalyst design for sterically hindered substrate. |

| Enzymatic Resolution | High stereospecificity, mild reaction conditions. | Enzyme screening and optimization, scalability. |

| Multicomponent Reactions | High efficiency, step economy. | Control of multiple stereocenters. |

| C-H Functionalization | Atom economy, use of simple precursors. | Regio- and stereoselectivity. |

Exploration of Advanced Catalytic Applications

The nitrogen atom in the morpholine ring can act as a ligand for metal catalysts or as a basic site in organocatalysis. The specific substitution pattern of this compound, with its bulky methyl groups, could impart unique steric and electronic properties to such catalytic systems.

In the realm of organocatalysis, the sterically hindered nitrogen of this compound could be exploited as a "proton sponge" or a bulky base to control selectivity in various organic transformations. Furthermore, its chiral derivatives could serve as novel organocatalysts for asymmetric reactions.

As a ligand in transition metal catalysis, this compound could be used to create sterically demanding coordination environments around a metal center. This could influence the reactivity and selectivity of the catalyst in processes such as cross-coupling reactions, hydrogenation, and polymerization. google.com The gem-dimethyl group at the C2 position could enforce a specific coordination geometry, potentially leading to novel catalytic activities. Research in this area would involve the synthesis of metal complexes of this compound and the evaluation of their catalytic performance in a range of organic reactions.

Integration into Materials Science Research

The incorporation of heterocyclic compounds into polymers and other materials can impart desirable properties such as thermal stability, altered solubility, and specific binding capabilities. While the integration of this compound into materials science is a largely unexplored frontier, several promising research directions can be envisioned.

One area of interest is the development of polymers containing this compound as a pendant group. Such polymers could exhibit unique solution properties due to the steric bulk and polarity of the morpholine unit. They could also be investigated for applications in areas such as gas separation membranes, where the specific size and shape of the morpholine cavity might allow for selective transport of small molecules.

Furthermore, this compound could be used as a building block for the synthesis of novel functional materials. For example, its derivatives could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), creating materials with tailored porosity and surface chemistry for applications in catalysis, sensing, and storage.

Computational Design and Prediction of Novel Morpholine Derivatives

Computational chemistry offers a powerful tool for the rational design and prediction of the properties of new molecules. In the context of this compound, computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies can be employed to explore the potential of its derivatives for various applications.

DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information can guide the design of new catalysts, ligands, and functional materials. For example, the binding energies of different metal ions to this compound could be calculated to predict its suitability as a ligand in catalysis.

QSAR studies can be employed to develop models that correlate the structural features of this compound derivatives with their biological activity or other properties. This would be particularly valuable in the context of drug discovery, where such models could be used to predict the activity of new, unsynthesized compounds and to prioritize synthetic targets. The steric and electronic parameters of the this compound scaffold would be key descriptors in these models.

Table 2: Potential Applications of Computational Design for this compound Derivatives

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Catalysis | Ligand binding energies, reaction barriers. |

| Materials Science | Electronic band structure, adsorption energies. | |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Biological activity, toxicity. |

| Agrochemicals | Herbicidal or fungicidal activity. |

Unexplored Reactivity and Mechanistic Studies

The unique substitution pattern of this compound suggests that it may exhibit unexplored reactivity compared to simpler morpholines. The steric hindrance around the nitrogen atom and the adjacent stereocenter could lead to unusual reaction pathways and selectivities.

Mechanistic studies could focus on understanding how the gem-dimethyl group at the C2 position and the methyl group at the C6 position influence the conformation of the morpholine ring and the accessibility of the nitrogen lone pair. This could have significant implications for its basicity, nucleophilicity, and coordination chemistry.

Furthermore, the potential for stereoselective reactions at the C3 and C5 positions, influenced by the existing stereocenter at C6, is an area ripe for investigation. Exploring the diastereoselectivity of reactions such as alkylation, acylation, and oxidation could lead to the development of novel synthetic methodologies for accessing highly substituted and stereochemically complex morpholine derivatives. Understanding the interplay of steric and electronic effects in these reactions will be crucial for unlocking the full synthetic potential of this compound.

Conclusion

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.